molecular formula C15H19N3O4S B2372425 methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1421585-23-0

methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2372425
CAS No.: 1421585-23-0
M. Wt: 337.39
InChI Key: YMQQDTXQVNZHON-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic medium to facilitate ring closure.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties

Biological Activity

Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, identified by its CAS number 2034599-11-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of 434.5 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, analogs have shown inhibitory effects on various cancer cell lines, including MCF-7 and A549. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

The sulfonamide group present in the structure suggests potential anti-inflammatory activity. Compounds containing sulfamoyl moieties have been reported to inhibit nitric oxide production in macrophages, contributing to their anti-inflammatory effects.

Biological Activity Data

Activity IC50 Value Cell Line/Model Reference
Anticancer3.0 µMA549 (lung cancer)
Anticancer22.54 µMMCF-7 (breast cancer)
Anti-inflammatoryNot specifiedMacrophage model

Case Studies

  • Anticancer Efficacy : A study investigated the anticancer potential of this compound analogs against various cancer cell lines. Results demonstrated significant growth inhibition in A549 cells with an IC50 value of 3.0 µM, indicating strong potential for further development as an anticancer agent.
  • Mechanism Exploration : Another research effort focused on elucidating the mechanisms through which similar compounds exert their effects on cancer cells. The study found that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology.

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-10-12(2)18(17-11)9-8-16-23(20,21)14-6-4-13(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQDTXQVNZHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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